Compound Description: This compound is a potent and selective antagonist of the A2B adenosine receptor. It exhibited a Ki value of 38 nM for the human A2B adenosine receptor and greater than 1000 nM for other adenosine receptor subtypes (A1, A2A, A3). []
Relevance: While not structurally identical, MRE2028F20 shares a crucial similarity with 1-(3,4-dimethylphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea: both molecules contain a substituted phenyl ring linked to a pyrazole moiety. This structural feature appears important for interacting with the adenosine receptor subtypes. []
Compound Description: This derivative demonstrates even higher affinity for the A2B adenosine receptor with a Ki of 5.5 nM and remarkable selectivity, showing no significant binding to the other AR subtypes at concentrations exceeding 1000 nM. []
Relevance: Similar to 1-(3,4-dimethylphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, MRE2029F20 incorporates a pyrazole ring in its structure, further highlighting the potential significance of this heterocycle in designing A2B adenosine receptor antagonists. []
Compound Description: This compound exhibits a Ki of 12 nM for the A2B adenosine receptor and exhibits high selectivity for this subtype over others. []
Relevance: The incorporation of a dimethoxyphenyl group, similar to the dimethylphenyl group in 1-(3,4-dimethylphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, suggests the potential importance of substitutions on this aromatic ring for influencing binding affinity and selectivity towards adenosine receptor subtypes. []
Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinases involved in the MAPK signaling pathway often dysregulated in melanoma. []
Relevance: Both CCT196969 and 1-(3,4-dimethylphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea share the core structure of a substituted phenyl ring directly connected to a pyrazole ring through a urea linker. This shared scaffold suggests a potential common pharmacophore for interacting with specific biological targets, even across different therapeutic areas like oncology and inflammation. []
LY3009120
Compound Description: This is another panRAF inhibitor demonstrating efficacy in patient-derived melanoma cell lines. In contrast to CCT196969, LY3009120 is a substrate for the BCRP efflux transporter, potentially influencing its brain penetration and efficacy in treating brain metastases. []
Relevance: While the specific structure of LY3009120 isn't provided, the paper describes it as a "panRAF inhibitor." This suggests it likely shares the central phenyl-urea-pyrazole motif present in both CCT196969 and 1-(3,4-dimethylphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea. Further investigation into LY3009120's structure could reveal additional commonalities and insights into the structure-activity relationships of panRAF inhibitors. []
MLN2480
Compound Description: This panRAF inhibitor shows higher brain distribution compared to CCT196969 and LY3009120, which is attributed to its interaction with efflux transporters at the blood-brain barrier. []
Relevance: Though its full structure isn't disclosed, MLN2480's classification as a "panRAF inhibitor" implies a possible structural resemblance to CCT196969 and 1-(3,4-dimethylphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, especially concerning the phenyl-urea-pyrazole core. Examining MLN2480's structure could be valuable in understanding how subtle modifications within this class of inhibitors can impact brain penetration and target engagement. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.